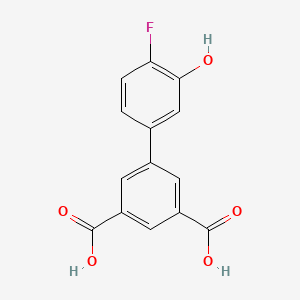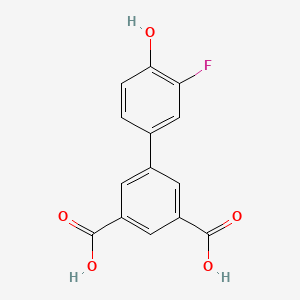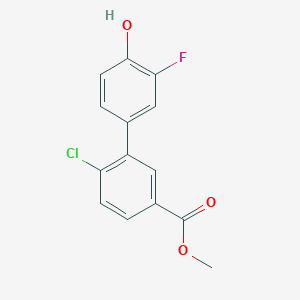
4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% (4-DFP-3-FP) is a fluorinated phenolic compound that has been the subject of numerous scientific studies due to its potential applications in a variety of fields. In particular, 4-DFP-3-FP has been studied for its potential use in synthetic organic chemistry, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments.
科学研究应用
4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% has been studied for its potential applications in a variety of scientific fields. In particular, it has been studied for its potential use in synthetic organic chemistry, as a bioactive compound, and as a potential therapeutic agent. Additionally, 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% has been studied for its potential use in drug delivery, as a catalyst in organic synthesis, and as a potential antioxidant.
作用机制
The exact mechanism of action of 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% is not yet fully understood. However, it is believed that the compound acts by binding to certain proteins and enzymes, which may lead to changes in the activity of these proteins and enzymes. Additionally, 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% may act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% are not yet fully understood. However, studies have shown that 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% may have anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% may have the potential to modulate the activity of certain enzymes and proteins, which may lead to changes in the activity of these proteins and enzymes.
实验室实验的优点和局限性
4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% has several advantages for use in lab experiments. For example, the compound is relatively easy to synthesize and is stable in a variety of conditions. Additionally, the compound has a low toxicity profile, making it safe to use in lab experiments. However, 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% also has some limitations. For example, the compound is not water-soluble, making it difficult to use in certain experiments. Additionally, the compound is not commercially available, making it difficult to obtain for use in experiments.
未来方向
There are several potential future directions for the study of 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%. For example, further research is needed to better understand the compound’s mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to investigate the compound’s potential applications in drug delivery, as a catalyst in organic synthesis, and as an antioxidant. Additionally, research is needed to explore the potential of 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% as a therapeutic agent. Finally, further research is needed to investigate the potential of 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% to modulate the activity of certain proteins and enzymes.
合成方法
4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% is synthesized via a two-step process. In the first step, a dicarboxylic acid is reacted with a fluorinated phenol and a base catalyst to form a dicarboxylic acid ester. In the second step, the dicarboxylic acid ester is reacted with a base to form 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%. This method of synthesis is relatively simple and efficient, making it an attractive choice for synthesizing 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%.
属性
IUPAC Name |
5-(2-fluoro-4-hydroxyphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO5/c15-12-6-10(16)1-2-11(12)7-3-8(13(17)18)5-9(4-7)14(19)20/h1-6,16H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVMFKGBQFZZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684532 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261918-63-1 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375011.png)
